5-Diethoxyphosphoryl-1,3-benzodioxole
Overview
Description
5-Diethoxyphosphoryl-1,3-benzodioxole is a chemical compound with the molecular formula C11H15O5P and a molecular weight of 258.21 g/mol It is known for its unique structure, which includes a benzodioxole ring substituted with a diethoxyphosphoryl group
Preparation Methods
The synthesis of 5-Diethoxyphosphoryl-1,3-benzodioxole typically involves the reaction of 3,4-dihydroxybenzaldehyde with diethyl phosphite in the presence of a base such as potassium carbonate . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the benzaldehyde are replaced by the diethoxyphosphoryl group. The reaction conditions often include the use of dimethylformamide as a solvent and heating the mixture to facilitate the reaction .
Chemical Reactions Analysis
5-Diethoxyphosphoryl-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the diethoxyphosphoryl group to a phosphine oxide.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Diethoxyphosphoryl-1,3-benzodioxole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s unique structure allows it to interact with biological targets in ways that can inhibit the growth of cancer cells or bacteria.
Materials Science:
Biological Studies: Its derivatives are studied for their effects on biological systems, including their potential to act as enzyme inhibitors or receptor agonists.
Mechanism of Action
The mechanism of action of 5-Diethoxyphosphoryl-1,3-benzodioxole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors critical for the survival of cancer cells or bacteria . The benzodioxole ring structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar compounds to 5-Diethoxyphosphoryl-1,3-benzodioxole include other benzodioxole derivatives such as:
1,3-Benzodioxole: The parent compound, which lacks the diethoxyphosphoryl group.
5-Diethoxyphosphoryl-2,3-dihydro-1,3-benzodioxole: A derivative with a similar structure but different substitution pattern.
Diethyl benzylphosphonates: Compounds with a similar phosphonate group but different aromatic ring structures.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-diethoxyphosphoryl-1,3-benzodioxole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O5P/c1-3-15-17(12,16-4-2)9-5-6-10-11(7-9)14-8-13-10/h5-7H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPWADXNIJKXIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC2=C(C=C1)OCO2)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.